D-Glucose, 1,2,3,4,5-pentaacetate

Overview

Description

Beta-D-Fructopyranose pentaacetate: is a derivative of fructose, a simple sugar. This compound is formed by acetylating the hydroxyl groups present in the fructose molecule. It is commonly used in various scientific experiments due to its versatility, reactivity, and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Fructopyranose pentaacetate is synthesized by acetylating the hydroxyl groups of fructose. This reaction typically involves the use of acetic anhydride and a catalyst such as pyridine or triethylamine to promote the acetylation process. The resulting product is then purified by filtration, recrystallization, or chromatography .

Industrial Production Methods: In industrial settings, the preparation of D-Glucose, 1,2,3,4,5-pentaacetate involves similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Fructopyranose pentaacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Glucose, 1,2,3,4,5-pentaacetate can yield various carbonyl-containing compounds .

Scientific Research Applications

Beta-D-Fructopyranose pentaacetate has several significant applications in scientific research:

Mechanism of Action

The mechanism by which D-Glucose, 1,2,3,4,5-pentaacetate exerts its effects involves the acetylation of hydroxyl groups in the fructose molecule. This modification alters the chemical properties of the molecule, making it more reactive and versatile for use in various chemical reactions .

Comparison with Similar Compounds

Alpha-D-Fructopyranose pentaacetate: Similar to D-Glucose, 1,2,3,4,5-pentaacetate but differs in the orientation of the hydroxyl group on the anomeric carbon.

Beta-D-Glucopyranose pentaacetate: Similar structure but derived from glucose instead of fructose.

Alpha-D-Glucopyranose pentaacetate: Similar to beta-D-Glucopyranose pentaacetate but differs in the orientation of the hydroxyl group on the anomeric carbon

Uniqueness: Beta-D-Fructopyranose pentaacetate is unique due to its specific configuration and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Biological Activity

D-Glucose, 1,2,3,4,5-pentaacetate is a derivative of glucose that has been studied for its biological activities, particularly its effects on insulin secretion and metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of D-Glucose Pentaacetate

D-Glucose pentaacetate is an acetylated form of glucose where five hydroxyl groups are replaced by acetyl groups. This modification alters the compound's solubility and metabolic pathways compared to unmodified glucose. The compound has been primarily studied for its insulinotropic effects and metabolic implications in pancreatic cells.

Insulinotropic Action

Research indicates that D-glucose pentaacetate exhibits significant insulinotropic activity. A study conducted on isolated rat pancreatic islets demonstrated that this compound is efficiently taken up and hydrolyzed within the cells, leading to an accumulation of D-glucose. This process enhances insulin secretion through mechanisms distinct from those activated by unmodified glucose.

Key Findings:

- Uptake and Hydrolysis : D-glucose pentaacetate is rapidly taken up by pancreatic B-cells and hydrolyzed to release free glucose, which stimulates insulin secretion .

- Metabolic Pathways : The ester's metabolism differs from that of unesterified glucose; it does not increase oxygen uptake in islets, suggesting a unique metabolic response that may influence insulin release .

- Inhibition Studies : The insulinotropic effect can be inhibited by compounds like 2-deoxy-D-glucose, indicating a reliance on glucose metabolism for its action .

Comparative Metabolism

The metabolic processing of D-glucose pentaacetate reveals intriguing differences when compared to regular glucose. Notably:

- Higher Intracellular Glucose Levels : Cells exposed to D-glucose pentaacetate show elevated intracellular glucose concentrations compared to those treated with regular glucose .

- Reduced Hexose Oxidation : The ratio of hexose oxidation to utilization is lower for the pentaacetate form than for unmodified glucose, suggesting altered metabolic coupling in response to this ester .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of D-glucose pentaacetate through both experimental and computational approaches:

The mechanisms underlying the biological activity of D-glucose pentaacetate are complex and involve several pathways:

- Energy Metabolism : By acting as a substrate for glycolysis and other metabolic pathways, it influences energy production in cells.

- Insulin Secretion Regulation : The compound appears to modulate the signaling pathways responsible for insulin secretion in response to nutrient availability.

- Potential Therapeutic Applications : Given its effects on insulin release and metabolism, there may be potential applications in treating conditions like diabetes or enhancing chemotherapeutic efficacy through metabolic modulation .

Properties

IUPAC Name |

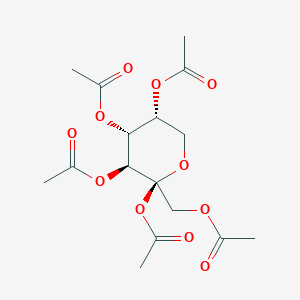

[(2S,3S,4R,5R)-2,3,4,5-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQZPXRNYVFCJI-WCVJEAGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.